![molecular formula C13H13N3O3 B2830341 1-Methyl-3-([methyl(phenyl)amino]carbonyl)-1H-pyrazole-4-carboxylic acid CAS No. 1006491-39-9](/img/structure/B2830341.png)
1-Methyl-3-([methyl(phenyl)amino]carbonyl)-1H-pyrazole-4-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“1-Methyl-3-([methyl(phenyl)amino]carbonyl)-1H-pyrazole-4-carboxylic acid” is a complex organic compound. It contains a pyrazole ring, which is a five-membered aromatic azole chain containing two carbon and three nitrogen atoms . This compound is likely to have the ability to bind in the biological system with a variety of enzymes and receptors .
Synthesis Analysis
The synthesis of such compounds often involves complex organic reactions. For instance, the Suzuki–Miyaura (SM) cross-coupling is a widely-applied transition metal catalysed carbon–carbon bond forming reaction . It uses a relatively stable, readily prepared and generally environmentally benign organoboron reagent . The methods to prepare each reagent are outlined, followed by example applications in SM coupling .Molecular Structure Analysis
The molecular structure of this compound is likely to be complex due to the presence of multiple functional groups. The pyrazole ring, in particular, is a significant feature of the molecule . The nitro group, −NO2, like the carboxylate anion, is a hybrid of two equivalent resonance structures with a hybrid structure .Chemical Reactions Analysis
The chemical reactions involving this compound could be diverse and complex. For instance, the Suzuki–Miyaura (SM) coupling reaction conjoins chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst . Oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific molecular structure. For instance, aromatic polynitro compounds have the ability to form “charge-transfer” complexes with aromatic hydrocarbons, especially those that are substituted with alkyl groups .科学的研究の応用
Synthesis and Biological Applications of Heterocyclic Compounds
Heterocyclic compounds are essential for creating biologically active compounds in organic chemistry. Pyrazole carboxylic acid derivatives, including "1-Methyl-3-([methyl(phenyl)amino]carbonyl)-1H-pyrazole-4-carboxylic acid," are significant due to their antimicrobial, anticancer, anti-inflammatory, antidepressant, antifungal, anti-tubercular, and antiviral activities. The synthesis of these derivatives and their biological applications are extensively studied, highlighting their importance in medicinal chemistry (Cetin, 2020).
Anticancer Potential of Cinnamic Acid Derivatives
Cinnamic acid and its derivatives have received attention in medicinal research as potential antitumor agents. These compounds, related to the structure of "this compound," are explored for their anticancer properties. The reactivity and chemical structure of cinnamic acid derivatives facilitate their use in developing traditional and synthetic antitumor agents, underscoring the underutilized potential of these compounds in cancer research (De, Baltas, & Bedos-Belval, 2011).
Chlorogenic Acid: A Comprehensive Pharmacological Review
Chlorogenic Acid (CGA) is a dietary polyphenol found in various sources, including green coffee extracts and tea. It plays several therapeutic roles, such as antioxidant, antibacterial, hepatoprotective, and anti-inflammatory activities. CGA's effect on lipid and glucose metabolism, offering potential treatment for conditions like cardiovascular disease, diabetes, and obesity, highlights the broader scope of research required to optimize its biological and pharmacological effects. This research area shares conceptual similarities with the applications of "this compound" derivatives, emphasizing the importance of understanding the metabolic pathways and therapeutic potentials of such compounds (Naveed et al., 2018).
作用機序
The mechanism of action of this compound is likely to be complex and could depend on the specific context in which it is used. For instance, in the Suzuki–Miyaura (SM) coupling reaction, transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .
将来の方向性
The future directions for research on this compound could be diverse and wide-ranging. For instance, the development of new classes of antibacterial agents to fight multidrug-resistant pathogens is a potential area of research . Additionally, the investigation of novel methods of synthesis have attracted the attention of the chemical community .
特性
IUPAC Name |
1-methyl-3-[methyl(phenyl)carbamoyl]pyrazole-4-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13N3O3/c1-15-8-10(13(18)19)11(14-15)12(17)16(2)9-6-4-3-5-7-9/h3-8H,1-2H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HWJDFLJYZFGRDX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C(=N1)C(=O)N(C)C2=CC=CC=C2)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

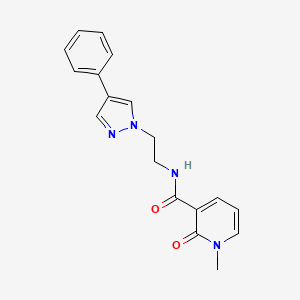
![1-[(Tert-butoxy)carbonyl]-2,5-dihydropyrrole-3-carboxylic acid](/img/structure/B2830260.png)

![6-(4-methoxyphenethyl)-4-(p-tolyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B2830265.png)


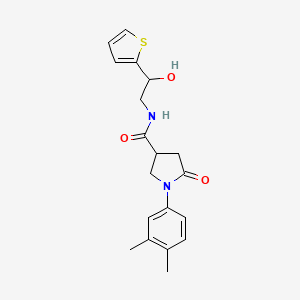
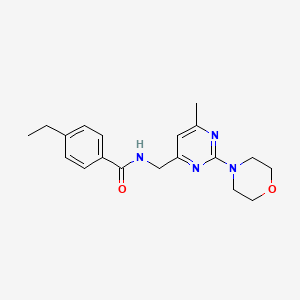
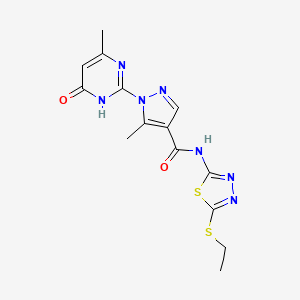
![N-(2-(benzo[d]thiazol-2-yl)-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)-1,4-dimethyl-1H-pyrazole-5-carboxamide](/img/structure/B2830274.png)
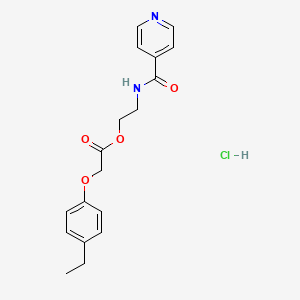
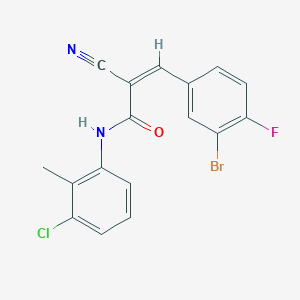

![3-[(2-Fluorophenyl)methyl]piperidin-2-one](/img/structure/B2830280.png)